Product packaging for 3-(2-oxo-1-piperazinyl)Benzonitrile(Cat. No.:CAS No. 1211585-31-7)

3-(2-oxo-1-piperazinyl)Benzonitrile

Cat. No.: B13894579
CAS No.: 1211585-31-7
M. Wt: 201.22 g/mol
InChI Key: OIJXIBSILNWPPU-UHFFFAOYSA-N
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Description

3-(2-oxo-1-piperazinyl)Benzonitrile (CAS 1211585-31-7) is a chemical compound with the molecular formula C11H11N3O . It features a benzonitrile group linked to a 2-oxopiperazine ring, a structural motif of significant interest in medicinal chemistry and pharmaceutical research. The 2-oxopiperazine (or 2-oxo-1-piperazinyl) scaffold is a common pharmacophore found in a variety of biologically active molecules, often contributing to enhanced binding affinity and metabolic stability . The specific placement of the nitrile group at the meta-position on the benzene ring, as in this compound, distinguishes it from ortho- and para-substituted analogues and can influence its electronic properties, dipole moment, and overall interaction with biological targets . This structure suggests potential applications as a key synthetic intermediate or building block in the development of protease inhibitors, receptor antagonists, and other pharmacologically relevant compounds. The compound is intended for research and development purposes in a controlled laboratory environment. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B13894579 3-(2-oxo-1-piperazinyl)Benzonitrile CAS No. 1211585-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211585-31-7

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(2-oxopiperazin-1-yl)benzonitrile

InChI

InChI=1S/C11H11N3O/c12-7-9-2-1-3-10(6-9)14-5-4-13-8-11(14)15/h1-3,6,13H,4-5,8H2

InChI Key

OIJXIBSILNWPPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Iii. Chemical Reactivity and Derivatization Pathways of 3 2 Oxo 1 Piperazinyl Benzonitrile

Reactivity of the Nitrile Functional Group in 3-(2-oxo-1-piperazinyl)Benzonitrile

The cyano group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond and an electrophilic carbon atom. openstax.org This makes it susceptible to attack by a wide array of nucleophiles and allows for its participation in cycloaddition reactions. openstax.orgresearchgate.net

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. libretexts.org These reactions typically result in the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction. openstax.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. openstax.orglibretexts.org This provides a pathway to convert the nitrile group into a carbonyl functional group, linking a new carbon substituent to the benzene (B151609) ring.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. openstax.orglibretexts.org The reaction proceeds through an amide intermediate. This transformation offers a route to convert the cyano group into a carboxyl group, fundamentally altering the electronic properties of the substituent.

Addition of Amines: Amines can add to benzonitrile (B105546) derivatives, often mediated by Lewis acids like trimethylaluminum (B3029685) (Me₃Al), to form amidine-type intermediates that can participate in subsequent intramolecular cyclizations, leading to complex heterocyclic systems like 1-aminoisoquinolines. nih.govd-nb.infobeilstein-archives.org

Beyond simple additions, the nitrile group is a key precursor for the synthesis of other important nitrogen-containing heterocycles. researchgate.net

Amidine Synthesis: The direct addition of primary or secondary amines to the nitrile function, often requiring activation, leads to the formation of substituted amidines. This reaction expands the nitrogen-containing functionality of the molecule.

Tetrazole Synthesis: A significant transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, typically sodium azide (NaN₃), to form a 5-substituted-1H-tetrazole ring. nih.govacs.org This "click chemistry" reaction is often catalyzed by metal salts (e.g., cobalt(II) or zinc(II) complexes) and provides an efficient route to introduce a tetrazole moiety, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. acs.orgorganic-chemistry.org

Chemical Transformations of the 2-Oxo-1-piperazinyl Ring System

The piperazinone ring contains a secondary amine within a lactam structure. This secondary amine is a primary site for derivatization, while the ring's carbon skeleton also presents opportunities for modification.

The presence of a secondary amine (N-H) at position 4 of the piperazinone ring is the most prominent site for functionalization.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides or via reductive amination. nih.gov This reaction is a common strategy for introducing diverse alkyl or substituted alkyl side chains, which can significantly modify the molecule's physical and biological properties. nih.govorganic-chemistry.org

N-Acylation: The secondary amine can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. ambeed.commdpi.com This reaction introduces an amide linkage and is used to append a variety of functional groups to the piperazinone ring. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation of the Piperazinone Ring
Reaction TypeReagentProduct Class
N-AlkylationMethyl Iodide (CH₃I)3-(4-Methyl-2-oxo-1-piperazinyl)benzonitrile
N-AlkylationBenzyl Bromide (BnBr)3-(4-Benzyl-2-oxo-1-piperazinyl)benzonitrile
N-AcylationAcetyl Chloride (CH₃COCl)1-(4-(3-Cyanophenyl)-3-oxopiperazin-1-yl)ethan-1-one
N-AcylationBenzoyl Chloride (PhCOCl)(4-(3-Cyanophenyl)-3-oxopiperazin-1-yl)(phenyl)methanone

While less common than N-functionalization, the carbon backbone of the piperazinone ring can also be modified.

α-Carbon Reactivity: The methylene (B1212753) carbons adjacent to the nitrogen atoms (positions 3 and 5) are potential sites for reaction. Metabolic studies on some piperazine-containing drugs have shown that hydroxylation can occur at the carbon alpha to a ring nitrogen. nih.gov Synthetically, this position can be targeted for oxidation.

Synthesis of C-Substituted Piperazinones: Asymmetric catalytic methods have been developed for the synthesis of C3-substituted piperazin-2-ones, demonstrating that this position is synthetically accessible. acs.org Although these are methods for ring construction, they highlight the chemical viability of substitution at this carbon. Radical cyclization reactions have also been used to modify substituents on the piperazine (B1678402) ring, indicating the ring's stability to various reaction conditions. nih.gov

Electrophilic Aromatic Substitution on the Benzonitrile Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The position of substitution is dictated by the electronic effects of the two existing substituents: the nitrile group and the piperazinone group. libretexts.orglibretexts.org

Directing Effects of Substituents:

Nitrile Group (-CN): The cyano group is a powerful electron-withdrawing group through both induction and resonance. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. libretexts.org

Predicted Regioselectivity: In a disubstituted ring with competing directors, the outcome depends on the relative activating/deactivating strengths. Here, both groups are deactivating. The nitrile group directs to position 5 (meta). The piperazinone group directs to positions 2, 4, and 6 (ortho/para). Substitution is unlikely at position 2 due to steric hindrance from both adjacent groups. The most probable sites for electrophilic attack are positions 4 and 6, which are para and ortho, respectively, to the piperazinone director and are not sterically encumbered.

Table 2: Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄3-(2-Oxo-1-piperazinyl)-4-nitrobenzonitrile and/or 5-(2-Oxo-1-piperazinyl)-2-nitrobenzonitrile
BrominationBr₂, FeBr₃4-Bromo-3-(2-oxo-1-piperazinyl)benzonitrile and/or 2-Bromo-5-(2-oxo-1-piperazinyl)benzonitrile
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-3-(2-oxo-1-piperazinyl)benzonitrile and/or 2-Acetyl-5-(2-oxo-1-piperazinyl)benzonitrile (Reaction may be difficult due to deactivation)

Palladium-Catalyzed Cross-Coupling Reactions at the Benzonitrile Aryl Moiety

While direct C-H activation on the benzonitrile ring of this compound is a potential route for functionalization, a more common and predictable strategy involves the use of a halogenated precursor, such as a bromo-substituted derivative (e.g., 5-bromo-3-(2-oxopiperazin-1-yl)benzonitrile). This approach opens access to a wide array of powerful palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. youtube.comrsc.org

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with the aryl halide. It is widely used for creating biaryl structures and is known for its mild conditions and tolerance of various functional groups. For a hypothetical substrate like 5-bromo-3-(2-oxopiperazin-1-yl)benzonitrile, a Suzuki coupling could introduce various aryl or heteroaryl substituents at the 5-position of the benzonitrile ring.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgrsc.org Applying this to a halogenated derivative of the title compound would allow for the introduction of a wide range of primary or secondary amines, further functionalizing the benzonitrile core.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, providing a direct route to aryl alkynes. These products are valuable intermediates, convertible to many other functional groups.

The table below illustrates the potential scope of these reactions starting from a hypothetical halogenated precursor. The conditions and yields are based on analogous transformations reported in the literature for structurally similar aryl halides.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Benzonitrile Precursor
Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventPotential Product Structure
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O5-Phenyl-3-(2-oxopiperazin-1-yl)benzonitrile
Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene5-(Morpholin-4-yl)-3-(2-oxopiperazin-1-yl)benzonitrile
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5-(Phenylethynyl)-3-(2-oxopiperazin-1-yl)benzonitrile
Heck ReactionStyrenePd(OAc)₂Et₃NDMF5-(2-Phenylvinyl)-3-(2-oxopiperazin-1-yl)benzonitrile

Chemo- and Regioselectivity in Multi-Functionalized Derivatives

The presence of multiple reactive sites in this compound and its derivatives necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The primary sites for potential functionalization are:

N4-H of the piperazinone: The secondary amide nitrogen is nucleophilic and can undergo reactions like alkylation or arylation.

Aromatic C-H bonds: The benzonitrile ring can undergo electrophilic aromatic substitution or directed metalation/C-H activation.

α-Carbons of the piperazinone: The methylene carbons adjacent to the nitrogen atoms can potentially be functionalized via C-H activation. mdpi.com

Chemoselectivity: A key challenge is controlling the reaction at one site without affecting others. For instance, in a palladium-catalyzed arylation of a halogenated precursor, a common side reaction is the competing N-arylation at the piperazinone N-H.

N-Arylation vs. C-Arylation: In Buchwald-Hartwig type reactions, the choice of catalyst, ligand, and base is crucial. Using bulky phosphine (B1218219) ligands can sometimes favor C-N coupling at the aryl halide over N-arylation of the piperazinone. nih.gov Alternatively, protecting the piperazinone nitrogen (e.g., with a Boc or tosyl group) is a common strategy to prevent its reaction, allowing for selective functionalization at the aryl ring. The protecting group can then be removed in a subsequent step.

Piperazinone C-H vs. Aryl C-H Functionalization: Direct C-H activation presents another selectivity challenge. The piperidinone ring contains C(sp³)-H bonds adjacent to nitrogen, which can be activated by certain palladium or rhodium catalysts. mdpi.comrsc.org The benzonitrile ring contains C(sp²)-H bonds. The reaction outcome would depend heavily on the catalyst system employed. Ligand design plays a pivotal role in directing the catalyst to a specific C-H bond, allowing for selective functionalization. rsc.org

Regioselectivity: When functionalizing the aromatic ring, the directing effects of the existing substituents determine the position of the incoming group.

On the Benzonitrile Ring: The cyano group is a meta-director and deactivating, while the piperazinone group is an ortho-, para-director and activating. In electrophilic aromatic substitution, the position of substitution (C4, C6, or C2) would be influenced by the interplay of these electronic effects and the steric hindrance imposed by the piperazinone moiety. In directed metalation reactions, a directing group can be installed to achieve high regioselectivity that may override the inherent electronic preferences.

The following table summarizes the potential sites of reactivity and the factors that can be used to control selectivity.

Table 2: Control of Chemo- and Regioselectivity
Reactive SiteType of ReactionControlling Factors for SelectivityExample Outcome
Piperazinone N-HN-Alkylation / N-ArylationUse of strong base (e.g., NaH); Absence of competing electrophiles.4-Benzyl-1-(3-cyanophenyl)piperazin-2-one
Aryl C-H (ortho to piperazinone)Directed C-H ActivationUse of a directing group; specific Pd or Rh catalysts.Introduction of an aryl group at the C2 position.
Aryl C-H (para to piperazinone)Electrophilic Aromatic SubstitutionStrong electrophile (e.g., Br₂/FeBr₃); controlled by activating effect of the piperazinone.Introduction of a bromo group at the C5 position.
Piperazinone α-C-HC(sp³)-H ActivationSpecific photoredox or transition metal catalysts (e.g., Ir, Rh). mdpi.comIntroduction of an alkyl or aryl group at the C3 position.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules in solution. For 3-(2-oxo-1-piperazinyl)Benzonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign every proton and carbon signal and to confirm the precise arrangement of its constituent parts: the substituted benzonitrile (B105546) ring and the oxopiperazine moiety.

Two-dimensional (2D) NMR experiments are critical for deciphering complex spin systems and establishing through-bond and through-space correlations, which are often impossible to resolve from 1D spectra alone.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (²J and ³J couplings). For this compound, COSY would be instrumental in confirming the connectivity within the piperazine (B1678402) ring, showing correlations between the protons on C3' and C5', and between those on C5' and C6'. It would also help delineate the coupling patterns of the aromatic protons on the benzonitrile ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹JCH). This is the primary method for definitively assigning the carbon signals in the ¹³C spectrum. Each CH and CH₂ group in the molecule would produce a cross-peak, linking the chemical shifts of the proton and its directly bonded carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides the long-range (typically 2-4 bonds) correlation between protons and carbons. This technique is arguably the most powerful for assembling the molecular "scaffold." Key HMBC correlations for this compound would include the correlation from the protons on the C6' of the piperazine ring to the C1 of the benzonitrile ring, unequivocally establishing the connection point between the two ring systems. Correlations from the piperazine protons to the carbonyl carbon (C2') would confirm the lactam structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of their bonding network. NOESY is crucial for determining the molecule's preferred conformation and stereochemistry. For instance, it could reveal spatial relationships between protons on the piperazine ring and the ortho-protons of the benzonitrile ring, providing insight into the rotational dynamics around the C-N bond.

Illustrative ¹H and ¹³C NMR Data for this compound: (Note: These are hypothetical values for illustrative purposes.)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C1-145.2-
C27.65 (d)129.8C4, C6, CN
C3-112.5-
C47.80 (dd)134.1C2, C6, CN
C57.55 (t)129.5C1, C3
C67.70 (d)133.5C2, C4
CN-118.9-
C2'-168.5-
C3'3.60 (t)49.5C2', C5'
C5'3.30 (t)42.1C3', C6'
C6'4.10 (t)51.8C1, C2', C5'
N4'-H6.50 (br s)-C3', C5'

Unlike solution-state NMR which provides an average structure, solid-state NMR (ssNMR) analyzes samples in their solid form, making it an indispensable tool for studying polymorphism. nih.govnih.gov Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Since the local environment of each nucleus in a crystal lattice is unique, ssNMR spectra, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can serve as a fingerprint for each polymorphic form. fsu.edujeol.com Even subtle differences in crystal packing or molecular conformation between polymorphs will result in observable changes in chemical shifts and peak multiplicities, allowing for their clear differentiation and quantification. europeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and for probing its structure through controlled fragmentation.

The choice of ionization source is critical for successfully analyzing a compound by mass spectrometry.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules and is well-suited for this compound. microsaic.com It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. This allows for the precise mass measurement of the molecular ion, from which the elemental formula can be deduced. For the target compound (C₁₁H₁₁N₃O), the expected exact mass of the protonated molecule would be calculated and compared to the measured value with an error in the low parts-per-million (ppm) range.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar and thermally stable compounds of low to moderate molecular weight. acs.orgyoutube.com While ESI would likely be the primary choice, APCI can provide complementary information. It ionizes the analyte in the gas phase, often through proton transfer from reagent gas ions. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide a fragmentation "fingerprint" that is characteristic of the molecule's structure. xml-journal.net The fragmentation patterns of piperazine-containing compounds often involve characteristic cleavages of the C-N bonds within the piperazine ring or the bond connecting the ring to an aryl substituent. researchgate.netresearchgate.net

Plausible MS/MS Fragmentation of [C₁₁H₁₁N₃O+H]⁺ (m/z 214.0975):

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
214.0975186.0662CO (28.0313)Loss of the carbonyl group from the piperazine ring
214.0975144.0682C₃H₅NO (71.0293)Cleavage of the oxopiperazine ring
214.0975116.0498C₄H₇N₂O (98.0477)Fission across the piperazine ring
214.0975102.0444C₅H₇N₂O (111.0531)Benzonitrile moiety

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific chemical bonds. youtube.com For this compound, key absorption bands would be expected for the N-H stretch of the secondary amine, the C≡N stretch of the nitrile group, the C=O stretch of the amide (lactam), C-N stretching, and various C-H and C=C stretching and bending modes of the aromatic ring. orientjchem.org

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes based on changes in polarizability. youtube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would provide complementary data to FT-IR, especially for the C≡N nitrile group and the vibrations of the aromatic ring. researchgate.netnih.gov The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. nih.gov

Characteristic Vibrational Frequencies for this compound: (Note: These are typical wavenumber ranges for illustrative purposes.)

Functional GroupVibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
N-H (amine)Stretch3350 - 3250 (medium)Weak or not observed
C-H (aromatic)Stretch3100 - 3000 (weak)3100 - 3000 (strong)
C-H (aliphatic)Stretch2980 - 2850 (medium)2980 - 2850 (medium)
C≡N (nitrile)Stretch2240 - 2220 (strong)2240 - 2220 (strong)
C=O (amide/lactam)Stretch1680 - 1650 (strong)1680 - 1650 (medium)
C=C (aromatic)Ring Stretch1600, 1475 (medium)1600, 1475 (strong)
C-NStretch1250 - 1180 (medium)1250 - 1180 (weak)

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive proof of the compound's connectivity, conformational preferences of the piperazinone and benzonitrile moieties, and insights into its supramolecular assembly. However, a search of crystallographic databases yielded no specific studies on this compound.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for verifying the purity of a chemical compound and for the isolation of the pure substance from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. For a compound like this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Detection methods would be selected based on the compound's chromophoric properties. The presence of the benzonitrile group suggests strong absorbance in the ultraviolet (UV) region, making a UV detector a primary choice. For more comprehensive analysis and impurity identification, a mass spectrometer (MS) detector could be coupled with the HPLC system (LC-MS) to provide mass-to-charge ratio information for the analyte and any co-eluting species. While general HPLC methods for benzonitrile and related structures exist, specific conditions for the title compound are not documented in the searched literature. helixchrom.com

Chiral Chromatography for Enantiomeric Purity Evaluation

As this compound is an achiral molecule, it does not exist as enantiomers. Therefore, chiral chromatography is not a relevant analytical method for assessing its purity.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques provide critical information about a material's thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) would be used to determine the decomposition temperature of this compound. By heating a sample at a controlled rate and measuring the change in mass, the onset temperature of thermal degradation can be identified. This is a key parameter for understanding the compound's stability under thermal stress.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC analysis would reveal its melting point, characterized by an endothermic peak, and any other phase transitions, such as crystallization or glass transitions.

Despite the utility of these techniques, no specific TGA or DSC data for this compound has been reported in the public domain.

V. Computational and Theoretical Chemistry Studies of 3 2 Oxo 1 Piperazinyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size.

A DFT study of "3-(2-oxo-1-piperazinyl)Benzonitrile" would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The optimization would be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p). sphinxsai.com The expected optimized geometry would feature a planar benzonitrile (B105546) ring, with the piperazinone ring adopting a distorted chair or boat conformation to minimize steric hindrance. The cyano group is linear, and the piperazinone ring is attached to the benzene (B151609) ring at the meta position.

The electronic properties, such as the distribution of electron density and the molecular orbital energies, would also be calculated. The presence of the electron-withdrawing nitrile group and the amide group within the piperazinone ring would significantly influence the electronic landscape of the molecule.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC≡N~1.15 Å
C-C (aromatic)~1.39 - 1.41 Å
C-N (ring)~1.35 - 1.47 Å
C=O~1.23 Å
Bond AngleC-C-C (aromatic)~120°
C-C≡N~180°
Dihedral AngleC(aromatic)-C(aromatic)-N(piperazine)-C(piperazine)Non-planar

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure, albeit at a higher computational cost.

For "this compound," high-level ab initio calculations could be used to refine the geometry and electronic properties obtained from DFT. These methods would be particularly useful for studying specific phenomena like electron correlation effects, which are important for a precise description of the molecule's behavior. A comparative study using different levels of theory can provide a comprehensive understanding of the molecule's electronic character.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP surface helps in predicting sites for electrophilic and nucleophilic attack.

For "this compound," the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would likely be located around the nitrogen atom of the cyano group and the oxygen atom of the carbonyl group in the piperazinone ring.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would be expected around the hydrogen atoms of the piperazine (B1678402) ring and the carbon atom of the cyano group.

Neutral Regions (Green): The aromatic ring would likely exhibit a more neutral potential, with some polarization due to the substituents.

The MEP analysis provides insights into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's behavior in a biological or chemical system.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For "this compound," the HOMO is expected to be localized primarily on the benzonitrile moiety, with some contribution from the piperazinone ring, particularly the lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be centered on the benzonitrile ring, specifically on the antibonding π* orbital of the cyano group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-withdrawing nitrile group and the delocalization of electrons across the aromatic system would likely result in a moderately sized HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are illustrative and based on calculations for similar aromatic and heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

An NBO analysis of "this compound" would provide quantitative information about:

Hybridization: The hybridization of each atom in the molecule can be determined, confirming, for example, the sp hybridization of the nitrile carbon and nitrogen, the sp2 hybridization of the aromatic carbons, and the sp3 and sp2 hybridization of the atoms in the piperazinone ring.

Charge Distribution: NBO analysis provides a more detailed and chemically intuitive picture of the charge distribution than Mulliken population analysis. It would quantify the partial charges on each atom, reflecting the electronegativity differences and the effects of the functional groups.

Charge Delocalization and Hyperconjugation: This analysis can reveal the extent of electron delocalization from lone pairs or bonding orbitals into empty antibonding orbitals. For instance, it would show the delocalization of the lone pairs of the piperazinone nitrogen and oxygen atoms into the aromatic ring and the hyperconjugative interactions that contribute to the molecule's stability.

Spectroscopic Property Predictions using Computational Models

Computational models can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This allows for the assignment of the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C≡N stretch, C=O stretch, N-H stretch, and various aromatic C-H and C-C vibrations. A study on benzonitrile has shown the utility of DFT in assigning vibrational modes. sphinxsai.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For "this compound," the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the benzonitrile system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra, helping to confirm the molecular structure.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), can predict NMR parameters with high accuracy.

To predict the ¹H and ¹³C NMR chemical shifts of this compound, a common approach involves geometry optimization of the molecule using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the NMR isotropic shielding values. nih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For more accurate predictions, especially for complex molecules, more advanced functionals and larger basis sets, like WP04/6-311++G(2d,p), might be employed, often in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects. github.io

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. This is achieved by computing the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to the total coupling tensor. These calculations are computationally more demanding than chemical shift predictions.

A hypothetical data table for predicted chemical shifts would resemble the following:

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1Value-
C2ValueValue
.........
N1-Value

Note: Actual values would be populated from the results of the computational calculations.

Predicted Vibrational Frequencies (IR, Raman)

Theoretical vibrational frequencies are calculated by first optimizing the molecular geometry to a minimum on the potential energy surface. Then, the second derivatives of the energy with respect to the atomic coordinates are computed to generate a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are widely used for these calculations. nih.gov

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com The predicted IR intensities and Raman activities help in assigning the peaks in experimental spectra. For instance, the characteristic C≡N stretch of the benzonitrile group and the C=O stretch of the piperazinone ring would be identified. niscpr.res.in

A hypothetical data table for predicted vibrational frequencies would look like this:

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman ActivityAssignment
ν₁ValueValueValueC-H stretch (aromatic)
ν₂ValueValueValueC≡N stretch
ν₃ValueValueValueC=O stretch (amide)
...............

Note: Actual values and assignments would be derived from the computational output.

Electronic Absorption Spectra (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This information is crucial for understanding the electronic transitions and the color of a compound.

The process begins with an optimized ground-state geometry. TD-DFT calculations are then performed to obtain the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). The choice of functional and basis set is critical for accurate predictions. Functionals like B3LYP or CAM-B3LYP are often used, along with a basis set that includes diffuse functions (e.g., 6-31+G(d)) to properly describe excited states. Solvent effects are also important and can be included using models like the PCM.

For this compound, one would expect to see π→π* transitions associated with the benzene ring and potentially n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

A hypothetical data table for predicted UV-Vis spectra would be structured as follows:

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution(s)
S₀ → S₁ValueValueHOMO → LUMO
S₀ → S₂ValueValueHOMO-1 → LUMO
............

Note: Values and orbital contributions would be determined by the TD-DFT calculation.

Conformational Analysis and Potential Energy Surface Mapping

Molecules that are not rigid can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The piperazine ring in this compound can adopt different conformations, such as chair and boat forms. ias.ac.inrsc.org The orientation of the benzonitrile group relative to the piperazine ring also contributes to the conformational landscape.

A potential energy surface (PES) scan is performed by systematically changing specific dihedral angles (torsion angles) of the molecule and calculating the energy at each step. This allows for the mapping of low-energy regions and transition states. More sophisticated conformational searches can be carried out using molecular mechanics force fields followed by DFT optimization of the located low-energy structures. The relative energies of the conformers are determined by their Gibbs free energies, which include electronic energy, zero-point vibrational energy, and thermal corrections. nih.gov

Global and Local Reactivity Descriptors

Conceptual DFT provides a range of descriptors that help in understanding and predicting the chemical reactivity of a molecule. These descriptors are derived from the way the electron density changes with the number of electrons.

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to a change in electron distribution. A large gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) usually corresponds to high hardness.

Electrophilicity Index (ω): A global index that quantifies the electrophilic power of a molecule. mdpi.com

These are typically calculated from the energies of the HOMO and LUMO.

Local Reactivity Descriptors:

Fukui Functions: Indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. They are calculated from the changes in electron density upon the addition or removal of an electron. acs.org

Molecular Electrostatic Potential (MEP): A plot of the electrostatic potential onto the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the nitrile group and the oxygen of the carbonyl group would be expected to be regions of negative potential, while the hydrogens of the piperazine ring would be regions of positive potential. nih.gov

Non-Linear Optical (NLO) Property Investigations

Molecules with a large change in dipole moment upon electronic excitation can exhibit significant non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. Benzonitrile derivatives, particularly those with donor-acceptor structures, have been investigated for their NLO properties. nih.govresearchgate.net

The NLO response of this compound would be investigated by calculating the first hyperpolarizability (β), a key tensor quantity that describes the second-order NLO response. These calculations are typically performed using DFT with specialized functionals and basis sets designed to accurately capture electron correlation effects. The presence of the electron-withdrawing benzonitrile group and the piperazinone moiety could potentially lead to interesting NLO properties. rsc.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic investigations of biological interactions for the chemical compound this compound. Research detailing its molecular target identification, structure-activity relationships, or molecular docking analysis is not present in the public domain.

Therefore, it is not possible to provide an article with the requested detailed sections on:

VI. Mechanistic Investigations of Biological Interactions (In Vitro and In Silico)

Vi. Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Molecular Docking and Ligand-Protein Interaction Analysis

Without any primary or secondary research data, the generation of a scientifically accurate and informative article on these specific aspects of 3-(2-oxo-1-piperazinyl)Benzonitrile cannot be fulfilled. The creation of data tables and detailed research findings is contingent on the existence of such studies.

Binding Mode Predictions and Active Site Interactions

Currently, there are no publicly available studies that specifically detail the binding mode predictions and active site interactions of This compound with any particular biological target. In silico molecular docking studies are crucial for predicting how a ligand such as this might bind to the active site of a protein. Such studies would typically involve identifying potential hydrogen bond donors and acceptors, hydrophobic interactions, and electrostatic interactions between the compound and amino acid residues within a target's binding pocket. For instance, research on other benzonitrile (B105546) derivatives has highlighted the role of the cyano group in forming specific interactions with protein targets. Similarly, the oxo-piperazine moiety offers potential hydrogen bonding capabilities and conformational flexibility that could influence its binding orientation and affinity.

Evaluation of Binding Affinities through Scoring Functions

The evaluation of binding affinities for This compound through scoring functions would be a critical component of any molecular docking study. Scoring functions are computational methods used to estimate the binding free energy of a ligand-protein complex. Different scoring functions (e.g., empirical, knowledge-based, and force-field-based) can provide quantitative predictions of binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). Lower, more negative scores generally indicate a more favorable binding interaction. Without specific docking studies on this compound, no such data is currently available.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For This compound , MD simulations would be invaluable for assessing the stability of its complex with a biological target.

Conformational Dynamics and Residence Time Analysis

MD simulations could reveal the conformational dynamics of This compound within a binding site, showing how its structure might adapt to the protein environment. This analysis can identify key stable and transient interactions. Furthermore, residence time analysis, which predicts how long a ligand remains bound to its target, could be performed. A longer residence time is often associated with a more sustained biological effect. To date, no such simulations have been published for this specific compound.

In Vitro Cellular Mechanism of Action Studies (e.g., pathway modulation, specific protein expression)

Investigating the effects of This compound in a cellular context is essential to understand its biological activity.

Investigation of Cellular Signaling Pathways

To date, there are no published studies investigating the impact of This compound on specific cellular signaling pathways. Such studies would typically involve treating cultured cells with the compound and then analyzing changes in the phosphorylation status of key signaling proteins (e.g., kinases) or alterations in the expression levels of downstream target genes. This would help to elucidate the compound's mechanism of action at a cellular level. For example, studies on other piperazine-containing compounds have shown modulation of pathways involved in cell proliferation, apoptosis, and inflammation.

Gene Expression Profiling related to Compound Activity

While direct gene expression profiling studies on this compound are not currently available in the public domain, the structural similarities to known modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) allow for an informed hypothesis on its potential effects on gene transcription. Activation of mGluR5 is known to initiate intracellular signaling cascades that can culminate in altered gene expression, playing a crucial role in synaptic plasticity and neuronal function.

Activation of mGluR5 can lead to the phosphorylation of several transcription factors, including cyclic adenosine (B11128) 3',5'-monophosphate-responsive element-binding protein (CREB) and Elk-1, a member of the Ets domain family of transcription factors. nih.gov The phosphorylation of these factors is a key step in initiating the transcription of immediate early genes (IEGs) such as c-fos and egr1 (early growth response protein 1). nih.gov These IEGs, in turn, can regulate the expression of a broader set of late-response genes, thereby mediating long-lasting changes in neuronal function.

For instance, studies on mGluR5 activation in striatal neurons have demonstrated a significant increase in the phosphorylation of Elk-1, which is a critical component of the ternary complex that activates the c-fos promoter. nih.gov This suggests that a compound like this compound, if it acts as an mGluR5 modulator, could potentially influence the expression of genes involved in neuronal signaling and plasticity.

Furthermore, group I mGluR activation, which includes mGluR5, has been shown to upregulate the expression of the Fragile X Mental Retardation Protein (FMRP) at the transcriptional level in certain brain regions. nih.gov This indicates another potential avenue through which this compound could modulate gene expression, with implications for synaptic plasticity.

A hypothetical gene expression study on this compound could involve treating primary neuronal cultures or specific brain tissue preparations with the compound and subsequently performing transcriptomic analysis (e.g., RNA-sequencing). The resulting data would likely reveal changes in the expression of genes downstream of mGluR5 signaling pathways.

Table 1: Potential Gene Expression Changes Following Putative mGluR5 Modulation by this compound

Gene TargetPredicted Change in ExpressionAssociated Signaling PathwayPotential Functional Consequence
c-fosUpregulationERK/MAPK pathway, Elk-1 phosphorylationNeuronal activation, synaptic plasticity
egr1UpregulationERK/MAPK pathwayLate-phase long-term potentiation
FMRPUpregulationmGluR1/5 signalingRegulation of local protein synthesis
Homer1aUpregulationActivity-dependent transcriptionRegulation of mGluR5 signaling

This table is a hypothetical representation based on known downstream effects of mGluR5 activation and is not based on direct experimental data for this compound.

Potential for Allosteric Modulation and Multi-Targeting Approaches

The chemical structure of this compound, featuring a piperazine (B1678402) core linked to a benzonitrile moiety, is highly suggestive of a potential for allosteric modulation of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds, offering a more nuanced way to control receptor activity.

A compelling line of evidence points towards the metabotropic glutamate receptor 5 (mGluR5) as a potential target for this compound. A structurally related molecule, 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile, has been identified as a positive allosteric modulator (PAM) of mGluR5. PAMs enhance the receptor's response to the endogenous agonist, glutamate. Given the structural similarities, it is plausible that this compound could also function as an allosteric modulator of mGluR5.

The allosteric binding site on mGluR5 is located within the seven-transmembrane (7TM) domain of the receptor. nih.govresearchgate.net This site is less conserved across different mGluR subtypes compared to the highly conserved orthosteric glutamate binding site. nih.gov This provides an opportunity for developing subtype-selective allosteric modulators with fewer off-target effects. The binding of allosteric modulators to this site can induce conformational changes that alter the affinity and/or efficacy of the orthosteric agonist. nih.gov

The potential for multi-targeting approaches with a compound like this compound is also a significant area of interest in drug discovery. Many neurological and psychiatric disorders involve complex pathophysiologies with multiple contributing factors. A multi-target ligand, which can modulate the activity of more than one protein target, could offer a more effective therapeutic strategy.

For instance, modulators of mGluR5 are being explored in combination with ligands for other receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, for the treatment of complex CNS disorders. frontiersin.org The piperazine scaffold itself is a well-known pharmacophore present in numerous multi-target ligands. Therefore, it is conceivable that this compound could be further developed or modified to interact with other relevant CNS targets, in addition to its potential activity at mGluR5.

Table 2: Potential Allosteric and Multi-Targeting Properties of this compound

FeaturePotential MechanismRationale based on Structural Analogs and Target Class
Allosteric Modulation Positive or Negative Allosteric Modulator (PAM/NAM) of mGluR5Structural similarity to known mGluR5 PAMs containing a benzonitrile-piperazine scaffold.
Binding Site Transmembrane (TM) domain of mGluR5The known binding site for small molecule allosteric modulators of mGluR5. nih.govresearchgate.net
Multi-Targeting Potential for interaction with other GPCRs (e.g., dopamine, serotonin receptors) or enzymes.The piperazine moiety is a common scaffold in multi-target CNS drugs. frontiersin.org

This table presents a hypothetical analysis based on the chemical structure of the compound and the known pharmacology of related molecules.

Vii. Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The industrial viability and environmental impact of any chemical compound are heavily dependent on its synthetic pathway. Future research should prioritize the development of green and sustainable methods for producing 3-(2-oxo-1-piperazinyl)Benzonitrile. Traditional syntheses of related structures often rely on harsh reagents and produce significant waste. semanticscholar.org

Promising sustainable approaches could include:

Ionic Liquid-Based Synthesis : Research has demonstrated that ionic liquids can act as recyclable catalysts and solvents in the synthesis of benzonitriles from benzaldehydes, achieving 100% yield and conversion under optimized conditions. rsc.orgresearchgate.netrsc.org This method simplifies separation and eliminates the need for metal salt catalysts and the release of inorganic acids like HCl. semanticscholar.org

Photoredox Catalysis : Recent advances in the C-H functionalization of piperazines have utilized photoredox catalysis. mdpi.com This technique uses light to drive chemical reactions, often under mild conditions, and could provide a novel route to couple the benzonitrile (B105546) and piperazinone fragments or to further derivatize the core structure. mdpi.com

Flow Chemistry : The use of continuous flow reactors for synthesis offers improved safety, efficiency, and scalability. mdpi.com Developing a flow-based synthesis for this compound could enable more precise control over reaction parameters and facilitate easier scale-up for potential applications.

Table 1: Potential Sustainable Synthetic Strategies
StrategyKey AdvantagesPotential Application to Target CompoundReference
Ionic Liquid CatalysisRecyclable catalyst/solvent, eliminates metal salts and acid waste, simplifies separation.Greener synthesis of the benzonitrile portion from a corresponding benzaldehyde (B42025) precursor. semanticscholar.orgrsc.orgrsc.org
Photoredox CatalysisUses light as an energy source, operates under mild conditions, enables novel C-H functionalization.Direct coupling of piperazinone and benzonitrile moieties or late-stage functionalization. mdpi.com
Continuous Flow SynthesisEnhanced safety, scalability, and process control.Optimized and scalable production of the final compound or its intermediates. mdpi.com

Exploration of Advanced Functional Materials Based on the Compound's Structure

The distinct chemical functionalities within this compound make it an intriguing building block for novel materials. The nitrile group is known to enhance the dielectric constant in polymers, while the piperazine (B1678402) and benzonitrile structures can be incorporated into heat-resistant and specialty resins. atamankimya.comlew.roatamanchemicals.com

Future research could explore:

Polymer Synthesis : The compound could serve as a monomer or a modifying agent in the creation of advanced polymers. For instance, incorporating it into polyimides could yield materials with tailored thermal stability and dielectric properties for applications in electronics. lew.ro

Antimicrobial Materials : Piperazine-based polymers have been shown to possess antimicrobial properties by disrupting bacterial cell membranes. nih.govrsc.org Investigating polymers derived from this compound for use in biomedical materials, wound dressings, or water purification systems is a viable research direction. rsc.org

Coordination Polymers : Benzonitrile can form coordination complexes with transition metals, which can serve as useful synthetic intermediates. atamankimya.com This suggests the potential for designing novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or sorption properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Emerging applications in this area include:

Predictive Modeling : ML algorithms can be trained on large datasets of existing molecules to predict the properties of novel compounds like this compound. nih.gov This includes predicting biological activity against specific targets (e.g., kinases), as well as forecasting toxicity profiles. nih.govmdpi.com

Generative Models : AI can be used to design new derivatives of the core compound. nih.gov By defining desired properties, generative models can propose novel structures with potentially enhanced potency, selectivity, or improved material characteristics.

Kinome Profiling Prediction : As many kinase inhibitors are multi-targeted, AI tools can help predict the kinome-wide interaction profile of this compound, identifying both intended targets and potential off-targets that could lead to adverse effects. mdpi.com

Table 2: AI and Machine Learning Applications
AI/ML ApproachDescriptionPotential for Target CompoundReference
Supervised Machine LearningTrains models on labeled data to classify compounds or predict properties like toxicity and bioactivity.Predicting the cell stress phenotype and potential kinase inhibitor profile. nih.govmdpi.com
Generative ModelsCreates novel molecular structures based on learned chemical rules and desired endpoints.Designing new derivatives with optimized biological or material properties. nih.gov
Data Science & Kinome ProfilingAnalyzes large datasets of compound-target interactions to predict selectivity.Forecasting the interaction profile of the compound across the human kinome. nih.govacs.org

Expansion of Mechanistic Biological Studies Towards Uncharted Targets

Identifying the specific biological targets of a bioactive compound is crucial for understanding its mechanism of action and for drug development. nih.gov Piperazine-containing compounds are known to interact with a wide variety of biological targets, often inducing apoptosis in cancer cells. nih.gov

Future mechanistic studies should employ a range of modern techniques:

Affinity Chromatography : This method uses an immobilized version of the compound to "fish" for its binding partners from cell lysates. creative-biolabs.com The captured proteins can then be identified using mass spectrometry. creative-biolabs.com

Chemical Proteomics : This approach provides a direct way to identify target proteins based on their physical interaction with the compound. frontiersin.orgtandfonline.com

Computational Target Prediction : In silico methods, including both structure-based and ligand-based approaches, can mine biological databases to predict likely protein targets, which can then be validated experimentally. creative-biolabs.com

Genetic Interaction Mapping : Techniques such as RNAi screening can identify genes whose downregulation sensitizes cells to the compound, thereby pointing to the biological pathway, if not the direct target, of the molecule. creative-biolabs.com

Investigations into Chemical Biology Probes and Tagging Strategies

To validate that a compound engages its intended target within a complex cellular environment, researchers often develop chemical probes. promega.co.ukchemicalprobes.org A chemical probe is typically a small molecule with high affinity and selectivity for its target, which can be used to study protein function in living systems. promega.co.uknih.gov

Future work could focus on transforming this compound into a valuable research tool:

Probe Development : A key step is to confirm that the compound is potent (<100 nM in biochemical assays) and selective (>30-fold over related proteins). nih.gov If it meets these criteria, it can be used as a chemical probe. nih.gov

Bioorthogonal Tagging : The compound's structure could be modified to include a "bioorthogonal handle," such as an azide (B81097) or an alkyne. escholarship.orgnih.govresearchgate.net These handles are chemically inert within biological systems but can react specifically with a corresponding probe that carries a fluorescent dye or an affinity tag. nih.govwebsite-files.com This strategy allows for the visualization of the compound's localization in cells or the confirmation of target engagement. chemicalprobes.orgtandfonline.com

Target Engagement Assays : Labeled probes are essential for quantifying the interaction between a ligand and its target protein in live cells. tandfonline.com This helps to connect the compound's presence to a functional and phenotypic outcome. promega.co.ukchemicalprobes.org

Table 3: Chemical Probe and Tagging Strategies
StrategyDescriptionPurposeReference
Chemical Probe DevelopmentCharacterizing a small molecule's potency and selectivity for a specific protein target.To create a tool for studying the biological role of a target protein in cells and organisms. promega.co.uknih.govnih.gov
Bioorthogonal ChemistryIntroducing a non-native functional group (e.g., azide) onto the compound for specific ligation with a probe.To enable visualization, tracking, and pull-down experiments in a biological context. escholarship.orgnih.govwebsite-files.com
Target Engagement AssaysUsing labeled or unlabeled probes to measure the direct binding of a compound to its target inside a cell.To confirm the mechanism of action and link target binding to a cellular response. chemicalprobes.orgtandfonline.com

Opportunities for Collaborative Multidisciplinary Research Initiatives

The successful development of a novel compound from the laboratory to a real-world application invariably requires the integration of diverse expertise. parabolicdrugs.com Fostering multidisciplinary collaborations is essential for navigating the complexities of modern scientific research, from drug discovery to materials science. businesschemistry.orgvu.nl

The exploration of this compound would benefit from initiatives that bring together:

Synthetic and Medicinal Chemists : To develop efficient, sustainable syntheses and create libraries of derivatives for structure-activity relationship (SAR) studies.

Computational Scientists and Bioinformaticians : To apply AI/ML for property prediction, lead optimization, and the analysis of large biological datasets. azolifesciences.com

Biologists and Pharmacologists : To conduct cellular and in vivo studies, elucidate mechanisms of action, and identify and validate biological targets. parabolicdrugs.com

Materials Scientists and Engineers : To design, synthesize, and characterize new polymers and materials based on the compound's unique structure. europa.eu

Such collaborative efforts, bridging academia and industry, are vital for translating fundamental discoveries into tangible innovations in medicine and technology. parabolicdrugs.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.